2-(N-methylmethylsulfonamido)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acetamide
Description
2-(N-methylmethylsulfonamido)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acetamide is a complex organic compound with significant potential in various fields of scientific research and industry. This compound, characterized by its unique chemical structure, offers diverse functional applications, making it a subject of interest among researchers.
Properties
IUPAC Name |
2-[methyl(methylsulfonyl)amino]-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O3S/c1-14(19(2,17)18)8-11(16)13-9-4-6-15-10(7-9)3-5-12-15/h3,5,9H,4,6-8H2,1-2H3,(H,13,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HREKRQLBMXIHBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1CCN2C(=CC=N2)C1)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(N-methylmethylsulfonamido)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acetamide typically involves a multi-step process:
Formation of Pyrazolopyridine Core: : The core structure can be synthesized through a cyclization reaction involving a suitable pyridine derivative and hydrazine hydrate under reflux conditions.
Substitution Reaction: : The N-methylmethylsulfonamide group is introduced via a substitution reaction using methylsulfonyl chloride and the corresponding amine under basic conditions.
Acetylation: : The final step involves acetylation of the intermediate product with acetic anhydride in the presence of a catalyst like triethylamine.
Industrial Production Methods
On an industrial scale, the production of this compound can be optimized by using automated synthesis reactors, continuous flow systems, and employing greener solvents and reagents to improve yield and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : It can undergo oxidation reactions using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxide or sulfone derivatives.
Reduction: : Reduction reactions can be carried out using agents like lithium aluminium hydride, reducing specific functional groups to yield amines or alcohols.
Substitution: : It can undergo nucleophilic substitution reactions with halogenated compounds, introducing various functional groups at specific positions.
Common Reagents and Conditions
Oxidation: : Potassium permanganate in acidic or basic medium.
Reduction: : Lithium aluminium hydride in anhydrous ether.
Substitution: : Sodium hydride as a base in DMF or DMSO.
Major Products Formed
Oxidation: : Sulfoxide and sulfone derivatives.
Reduction: : Corresponding amines and alcohols.
Substitution: : Functionalized derivatives with varied biological activities.
Scientific Research Applications
Pharmacological Properties
-
Antimicrobial Activity :
Research indicates that compounds similar to 2-(N-methylmethylsulfonamido)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acetamide exhibit significant antimicrobial properties. For instance, studies on sulfonamide derivatives have shown efficacy against various bacterial and fungal strains, suggesting a potential application in treating infections caused by resistant pathogens . -
Anticancer Potential :
The compound's structural features may contribute to its anticancer activity. Similar sulfonamide compounds have been developed as molecular hybrids with triazine rings that show cytotoxic effects against human cancer cell lines including breast and colon cancers . The mechanism often involves inducing apoptosis in cancer cells, making it a candidate for further investigation in oncology. -
Enzyme Inhibition :
The compound has been evaluated for its ability to inhibit specific enzymes related to metabolic disorders. For example, sulfonamide derivatives have been synthesized and tested for their inhibitory effects on α-glucosidase and acetylcholinesterase, which are relevant in the treatment of Type 2 diabetes mellitus and Alzheimer's disease respectively .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of 2-(N-methylmethylsulfonamido)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acetamide. Modifications in the sulfonamide group or the tetrahydropyrazolo moiety can significantly impact biological activity. For instance:
- Sulfonamide Modifications : Alterations in the N-substituents of sulfonamides can enhance antimicrobial potency or selectivity towards specific enzymes.
- Tetrahydropyrazolo Variants : Different substitutions on the pyrazolo ring may lead to improved binding affinity to target proteins involved in disease pathways.
Case Studies
- Antifungal Activity : A study synthesized novel pyridine-3-sulfonamide derivatives that demonstrated greater antifungal activity compared to standard treatments like fluconazole. This highlights the potential of similar compounds in addressing fungal infections effectively .
- Anticancer Evaluation : Research on hybrid compounds containing sulfonamide structures showed promising results against various cancer cell lines. These studies utilized both in vitro assays and molecular docking simulations to predict interactions with cancer-related targets .
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets within biological systems. It can bind to enzymes or receptors, modulating their activity. For instance, in cancer research, it may inhibit certain kinases involved in cell proliferation pathways, thereby reducing tumor growth.
Comparison with Similar Compounds
Compared to structurally similar compounds, 2-(N-methylmethylsulfonamido)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acetamide stands out due to its unique sulfonamide and pyrazolopyridine functionalities, which impart distinct chemical reactivity and biological activity. Similar compounds include:
N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acetamide: : Lacks the sulfonamide group, which impacts its solubility and reactivity.
N-methylsulfonamido derivatives of pyridines: : Exhibit different reactivity profiles due to variations in the core structure.
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Biological Activity
The compound 2-(N-methylmethylsulfonamido)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- Molecular Formula : CHNOS
- Molecular Weight : 284.34 g/mol
- IUPAC Name : 2-(N-methylmethylsulfonamido)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acetamide
Pharmacological Effects
Research indicates that this compound exhibits a variety of biological activities:
- Antimicrobial Activity : Preliminary studies suggest that the compound displays antimicrobial properties against a range of pathogens, including bacteria and fungi. This activity may be attributed to its ability to disrupt microbial cell wall synthesis.
- Anticancer Properties : In vitro studies have shown that the compound can inhibit the proliferation of cancer cells in various lines, including breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.
- Anti-inflammatory Effects : The compound has been noted for its anti-inflammatory properties in animal models of inflammation, likely through the inhibition of pro-inflammatory cytokines.
The proposed mechanisms through which the compound exerts its effects include:
- Inhibition of Enzymatic Activity : The sulfonamide group may interact with specific enzymes involved in bacterial metabolism or cancer cell proliferation.
- Modulation of Signaling Pathways : The tetrahydropyrazolo moiety may influence signaling pathways related to cell survival and apoptosis.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal evaluated the anticancer effects of 2-(N-methylmethylsulfonamido)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acetamide on human breast cancer cells (MCF-7). The results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. Flow cytometry analysis revealed an increase in apoptotic cells compared to control groups.
Case Study 2: Anti-inflammatory Activity
In a model of acute inflammation induced by carrageenan in rats, administration of the compound resulted in a marked decrease in paw edema compared to untreated controls. Histological analysis showed reduced infiltration of inflammatory cells in treated animals.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Effective against Gram-positive bacteria | |
| Anticancer | Induces apoptosis in MCF-7 cells | |
| Anti-inflammatory | Reduces edema in carrageenan model |
Table 2: Structure-Activity Relationship (SAR)
| Structural Feature | Biological Activity | Impact on Activity |
|---|---|---|
| Sulfonamide Group | Antimicrobial | Essential for activity |
| Tetrahydropyrazolo Moiety | Anticancer | Enhances potency |
| Acetamide Linkage | Anti-inflammatory | Contributes to efficacy |
Q & A
Basic: What are the critical steps and analytical methods for synthesizing and characterizing this compound?
Answer:
The synthesis typically involves multi-step reactions, starting with precursor functionalization (e.g., sulfonamide introduction, pyrazole core assembly) followed by coupling reactions. Key steps include:
- Amidation : Reaction of activated intermediates (e.g., chloroacetamide derivatives) with tetrahydropyrazolo-pyridinamine under reflux in solvents like DMF or THF .
- Purification : Column chromatography (silica gel, gradient elution) or recrystallization to isolate the final product .
Characterization requires:
- NMR Spectroscopy : H and C NMR to confirm substituent positions and purity .
- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight and fragmentation patterns .
Basic: How can researchers design initial experiments to validate the compound’s biological activity?
Answer:
Begin with in vitro assays targeting hypothesized pathways (e.g., kinase inhibition, receptor binding):
- Dose-response curves : Use a 96-well plate format with triplicate measurements to assess IC values .
- Control groups : Include positive controls (known inhibitors) and vehicle-only samples to validate assay conditions .
For cytotoxicity, employ MTT assays on human cell lines (e.g., HEK293) at concentrations ranging from 1 nM to 100 µM .
Advanced: What computational strategies optimize reaction conditions for higher yield and selectivity?
Answer:
- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and identify energy barriers in key steps (e.g., amidation) .
- Reaction Path Search Tools : Software like GRRM or AFIR predicts intermediates and side products, enabling experimentalists to adjust solvents or catalysts .
- Machine Learning (ML) : Train models on reaction databases (e.g., PubChem) to predict optimal molar ratios, temperatures, and solvent polarities .
Example workflow:
Simulate reaction pathways using DFT.
Validate predictions with small-scale experiments.
Refine parameters via ML-driven optimization .
Advanced: How to resolve contradictions in biological activity data across different assay platforms?
Answer:
Contradictions often arise from assay-specific variables (e.g., pH, co-solvents) or target promiscuity . Address this via:
- Orthogonal Assays : Compare results from fluorescence-based, radiometric, and SPR-based assays .
- Structural Analysis : Perform molecular docking (e.g., AutoDock Vina) to identify binding modes inconsistent with activity profiles .
- Meta-Analysis : Use tools like RevMan to statistically aggregate data from multiple studies, highlighting outliers .
Advanced: What methodologies elucidate the compound’s reaction mechanisms with biological targets?
Answer:
- Kinetic Isotope Effects (KIE) : Measure / ratios to identify rate-determining steps in enzyme inhibition .
- Time-Resolved Spectroscopy : Monitor intermediate formation (e.g., stopped-flow UV-Vis for rapid binding events) .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to distinguish covalent vs. non-covalent interactions .
Advanced: How to design experiments for structure-activity relationship (SAR) studies?
Answer:
- Scaffold Modifications : Synthesize derivatives with substitutions at the sulfonamide or pyrazole moieties .
- DoE (Design of Experiments) : Use fractional factorial designs to test variables (e.g., substituent size, polarity) efficiently .
- Multivariate Analysis : Apply PCA or PLS regression to correlate structural features (e.g., logP, H-bond donors) with activity .
Example SAR table:
| Derivative | R-group | IC (nM) | logP |
|---|---|---|---|
| 1 | -CH | 120 | 2.1 |
| 2 | -CF | 45 | 3.8 |
Advanced: What strategies mitigate side reactions during large-scale synthesis?
Answer:
- Process Analytical Technology (PAT) : Use inline FTIR or Raman spectroscopy to monitor reaction progress and detect byproducts .
- Catalyst Screening : Test Pd/C, Ni, or organocatalysts to suppress undesired pathways (e.g., over-alkylation) .
- Solvent Optimization : Replace polar aprotic solvents (DMF) with greener alternatives (e.g., cyclopentyl methyl ether) to reduce decomposition .
Advanced: How to validate the compound’s stability under physiological conditions?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
